Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound with a unique structure that includes trifluoromethyl, isopropoxy, methylphosphoryl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethyl group: This can be achieved by reacting a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Introduction of the isopropoxy and methylphosphoryl groups: This step involves the reaction of the intermediate with isopropyl alcohol and a phosphorylating agent like methylphosphonic dichloride.
Addition of the phenylsulfonyl group: The final step involves the reaction of the intermediate with phenylsulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can form strong interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoropyruvate: A simpler compound with a trifluoromethyl group, used in similar applications but lacking the additional functional groups present in Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate.
Methylphosphonic dichloride: Used as a phosphorylating agent in the synthesis of various organophosphorus compounds.
Phenylsulfonyl chloride: A reagent used to introduce the phenylsulfonyl group into organic molecules.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phosphoryl and phenylsulfonyl groups provide specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H21F3NO6PS |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-3,3,3-trifluoro-2-[methyl(propan-2-yloxy)phosphoryl]propanoate |
InChI |
InChI=1S/C15H21F3NO6PS/c1-5-24-13(20)14(15(16,17)18,26(4,21)25-11(2)3)19-27(22,23)12-9-7-6-8-10-12/h6-11,19H,5H2,1-4H3 |
InChI Key |
LPBDKVRBWLPMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(C)OC(C)C |
Origin of Product |
United States |
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